7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride
Description
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) and an azaspiro framework with a sulfone group (7,7-dioxide). Its structure comprises a six-membered thiopyran ring fused to a five-membered pyrrolidine ring via a spiro junction, forming a bicyclic system. The hydrochloride salt enhances its stability and solubility for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
9λ6-thia-1-azaspiro[4.5]decane 9,9-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)6-2-4-8(7-12)3-1-5-9-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNSXWJVVKPPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCS(=O)(=O)C2)NC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride typically involves the reaction of 1,3-dithiolane with 1,3-diaminopropane, followed by oxidation with hydrogen peroxide. This method ensures the formation of the spirocyclic structure with the desired functional groups.
Industrial Production Methods: Industrial production of this compound involves scalable synthesis techniques that ensure high yield and purity. The process includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes critical data for 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride and related spirocyclic sulfones:
Impact of Structural Variations
Ring Size and Strain
- [4.5] vs. [4.4] Systems: The [4.5] decane derivative exhibits a larger spiro system, likely contributing to its higher melting point (260°C vs. 204°C) due to increased molecular rigidity and packing efficiency .
- [3.5] Systems: The 3.5 nonane variant (industrial grade) has a smaller ring system, which may alter solubility and reactivity, though specific data are unavailable .
Functional Group Influence
- Sulfone Group: The 7,7-dioxide moiety in the target compound enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogues like 8-Thia-1-azaspiro[4.5]decane HCl. This difference could impact pharmacokinetic properties, such as membrane permeability and metabolic stability .
- Hydrochloride Salt : Salt formation improves crystallinity and stability, as evidenced by compliance with pharmacopeial crystallinity standards in related compounds .
Biological Activity
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride (CAS Number: 2243512-61-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 225.74 g/mol. The compound exists as a white solid and is typically stored at room temperature.
| Property | Value |
|---|---|
| CAS Number | 2243512-61-8 |
| Molecular Formula | |
| Molecular Weight | 225.74 g/mol |
| Physical Form | White solid |
Biological Activity Overview
Research indicates that compounds within the spirocyclic class, including 7-Thia-1-azaspiro[4.5]decane derivatives, exhibit significant antiviral activity. Notably, studies have shown promising results against human coronaviruses and influenza viruses.
Antiviral Activity
A study evaluated the antiviral efficacy of various thiazolidinone derivatives, including those with the azaspiro scaffold. The compounds were tested against human coronavirus 229E and several strains of influenza virus. The results indicated that certain derivatives exhibited low cytotoxicity while effectively inhibiting viral replication.
Key Findings:
- Compounds with a methyl substituent at the C-2 position of the azaspiro scaffold showed enhanced antiviral activity.
- The most potent analogs demonstrated half-maximal effective concentrations (EC50) ranging from 5.5 to 31 µM against human coronavirus 229E.
- No significant activity was observed against influenza viruses at concentrations up to 100 µM.
Structure-Activity Relationship (SAR)
The biological activity of the compounds was closely linked to their structural features:
- C-2 Substituents : Methyl groups at this position were crucial for antiviral efficacy.
- C-8 Substituents : The bulkiness and nature of substituents at this location also influenced activity—larger groups generally enhanced potency.
Case Studies
Several case studies have highlighted the potential applications of 7-Thia-1-azaspiro[4.5]decane derivatives in antiviral drug development:
-
Study on Human Coronavirus :
- Objective : To identify new chemical entities for coronavirus inhibition.
- Results : Seven compounds were found to inhibit virus replication effectively, with specific substituents correlating with increased potency.
- : The study supports the idea that modifications to the azaspiro scaffold can lead to significant antiviral agents.
-
Influenza Virus Fusion Inhibition :
- Objective : To explore the potential for these compounds as fusion inhibitors in influenza viruses.
- Results : While some derivatives showed promise in targeting viral fusion mechanisms, they lacked effectiveness against certain strains.
- : Further structural modifications may be necessary to enhance activity against influenza viruses.
Q & A
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
